molecular formula C22H28F2O4 B194688 Diflucortolone CAS No. 2607-06-9

Diflucortolone

Número de catálogo B194688
Número CAS: 2607-06-9
Peso molecular: 394.5 g/mol
Clave InChI: OGPWIDANBSLJPC-RFPWEZLHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diflucortolone, also known as difluocortolone, is a corticosteroid . It is used in dermatology for the reduction of inflammation and itching .


Synthesis Analysis

The synthesis of Diflucortolone valerate, a variant of Diflucortolone, is obtained in a six-step process from flumetasone . The process involves reactions with ethylene glycol, boric acid, hydrogen gas in the presence of palladium or raney nickel, acetic hydrolysis, oxidation with selenium dioxide, and finally, reaction with potassium valerate .


Molecular Structure Analysis

The molecular formula of Diflucortolone is C22H28F2O4 . For Diflucortolone valerate, the molecular formula is C27H36F2O5 .


Physical And Chemical Properties Analysis

Diflucortolone has an average mass of 394.452 Da . Diflucortolone valerate has an average mass of 478.569 Da . More specific physical and chemical properties like solubility and melting point are not available in the search results.

Aplicaciones Científicas De Investigación

Dermatological Applications

Diflucortolone: is primarily used in dermatology for its potent anti-inflammatory and anti-itching effects. It is effective in treating a variety of skin conditions such as eczema, psoriasis, and dermatitis .

Anti-infective Combination Therapy

In Southeast Asia, Diflucortolone valerate is combined with chlorquinaldol to treat inflammatory or allergic skin conditions that may require additional anti-infective treatment .

Novel Drug Delivery Systems

Nanotechnology is being explored to develop new delivery systems for corticosteroids like Diflucortolone. These advanced systems aim to provide more targeted therapy and reduce side effects such as dermal atrophy associated with prolonged corticosteroid use .

Comparative Efficacy Studies

Comparative studies have been conducted to evaluate the efficacy of Diflucortolone valerate 0.3% against other potent steroids like clobetasol propionate 0.05% . These studies help determine the best treatment options for various dermatoses .

Mecanismo De Acción

Target of Action

Diflucortolone primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . These proteins play a crucial role in the inflammatory response by controlling the release of arachidonic acid .

Mode of Action

Diflucortolone exerts its action by inducing lipocortins, which sequentially inhibit the release of arachidonic acid . Arachidonic acid is a key component in the formation, release, and activity of endogenous chemical inflammatory mediators . By inhibiting its release, Diflucortolone effectively suppresses inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Diflucortolone involves the inhibition of phospholipase A2, a key enzyme in the arachidonic acid pathway . By inducing lipocortins, Diflucortolone prevents the release of arachidonic acid, thereby inhibiting the formation and activity of pro-inflammatory mediators .

Pharmacokinetics

The absorption and bioavailability of Diflucortolone are influenced by several factors, including the type of formulation, dose, treatment area, duration of treatment, the condition of treatment, the status of penetration barrier, and localization of the treated area in the body . .

Result of Action

The primary result of Diflucortolone’s action is the reduction of inflammation and itching, particularly in dermatological conditions . By inhibiting the release of arachidonic acid and subsequent formation of inflammatory mediators, Diflucortolone alleviates symptoms such as itching, swelling, redness, and scaling associated with inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .

Action Environment

The action, efficacy, and stability of Diflucortolone can be influenced by various environmental factors. For instance, the formulation of the medication can impact its absorption and bioavailability . .

Safety and Hazards

Diflucortolone should be handled with care to avoid dust formation and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also noted that Diflucortolone is toxic and contains a pharmaceutically active ingredient .

Direcciones Futuras

While specific future directions for Diflucortolone are not mentioned in the search results, it’s worth noting that corticosteroids like Diflucortolone continue to be a focus of research for their potent anti-inflammatory effects. For instance, a case report highlighted a situation where Diflucortolone was used beyond the prescribed period, leading to Cushing syndrome . This underscores the importance of using such potent medications judiciously and under proper medical supervision.

Relevant Papers Several papers were found related to Diflucortolone. One paper reported on the Asian experience with Diflucortolone valerate, confirming its pronounced clinical efficacy with a low incidence of side effects . Another paper reported a case of Cushing syndrome following the use of Diflucortolone beyond the prescribed period . Yet another paper reported a case of bacterial superinfection following the use of Diflucortolone .

Propiedades

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPWIDANBSLJPC-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180705
Record name Diflucortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

534ºC at 760 mmHg
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc.
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diflucortolone

CAS RN

2607-06-9
Record name Diflucortolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2607-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflucortolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflucortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflucortolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUCORTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

220ºC
Record name Difluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflucortolone
Reactant of Route 2
Diflucortolone
Reactant of Route 3
Diflucortolone
Reactant of Route 4
Diflucortolone
Reactant of Route 5
Diflucortolone
Reactant of Route 6
Diflucortolone

Q & A

Q1: What is the mechanism of action of diflucortolone?

A: Diflucortolone valerate, the valerate ester of diflucortolone, is a potent glucocorticoid that exhibits strong topical and systemic anti-inflammatory activity. [, ] While its exact mechanism is complex and not fully elucidated, it is believed to act similarly to other glucocorticoids by binding to specific glucocorticoid receptors in the cytoplasm. [, ] This interaction subsequently modulates gene expression, leading to a decrease in the synthesis of inflammatory mediators like prostaglandins and leukotrienes and an increase in the production of anti-inflammatory proteins. [, ]

Q2: What are the downstream effects of diflucortolone binding to glucocorticoid receptors?

A2: Binding of diflucortolone valerate to glucocorticoid receptors primarily leads to the suppression of inflammatory responses. This includes:

  • Reduced inflammation: Diflucortolone valerate effectively reduces erythema, swelling, and itching associated with various dermatoses. [, , , , , , , , , , ]
  • Decreased immune cell activity: Diflucortolone valerate can suppress the activity of immune cells involved in the inflammatory process, like lymphocytes and macrophages. [, ]
  • Inhibition of inflammatory mediator production: By influencing gene expression, diflucortolone valerate decreases the production of inflammatory chemicals such as prostaglandins and leukotrienes. []

Q3: What is the molecular formula, weight, and spectroscopic data for diflucortolone valerate?

A3:

  • Spectroscopic Data:
    • Infrared (IR) Spectrum: Characteristic peaks at 1745, 1727, 1667, 1625, 1611, and 1169 cm−1 []
    • Ultraviolet (UV) Spectrum: Maximum absorbance (λmax) at 239 nm; Specific absorbance E1%1cm (239 nm) = 348.8 []

Q4: How is diflucortolone valerate metabolized in the body?

A: Diflucortolone valerate is rapidly metabolized, primarily through hydrolysis of the valerate ester to form diflucortolone. [] This process occurs in various tissues, including the skin. [] Further metabolic pathways involve conjugation with glucuronide and sulfate groups to generate water-soluble metabolites, which are then excreted in urine and feces. [, ]

Q5: What skin conditions has diflucortolone valerate been studied for?

A5: Diflucortolone valerate has been investigated for its effectiveness in treating various dermatoses, including:

  • Eczema and Atopic Dermatitis: Studies demonstrated good efficacy in treating both children and adults, with particularly strong results in pediatric atopic dermatitis. [, ]
  • Psoriasis: Diflucortolone valerate, particularly in ointment form, showed effectiveness in treating psoriasis, with similar potency to clobetasol propionate. [, , ]
  • Tinea Infections: Diflucortolone valerate, often in combination with antifungal agents like isoconazole nitrate, proved effective in treating various tinea infections, including tinea corporis, tinea cruris, and tinea pedis. [, , , ]
  • Inflammatory Skin Conditions: Diflucortolone valerate demonstrated efficacy in treating inflammatory skin conditions, such as intertrigo and postscabies prurigo. [, , ]

Q6: What formulations of diflucortolone valerate are available?

A: Diflucortolone valerate is available in various topical formulations, including creams, ointments, and fatty ointments. [, , , , , ] The choice of formulation can impact its efficacy and percutaneous absorption. [, , ]

Q7: What analytical methods are used to quantify diflucortolone valerate in pharmaceutical preparations?

A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying diflucortolone valerate in pharmaceutical formulations. [, ] This method provides accurate and precise measurements, allowing for the determination of drug content and stability in creams and other topical preparations. [, ] UV spectrophotometry, particularly in combination with chemometric techniques like principal component regression, offers an alternative approach for quantifying diflucortolone valerate. []

Q8: Are there any novel drug delivery systems being explored for diflucortolone valerate?

A: Recent research explored the potential of nanostructured lipid carriers (NLCs) as a novel delivery system for diflucortolone valerate. [] These NLCs demonstrated promising results in enhancing drug deposition in the skin while potentially minimizing systemic absorption. []

Q9: What are some future research directions for diflucortolone valerate?

A9: Future research could focus on:

  • Optimizing NLC formulations: Further research can optimize NLC formulations for improved drug loading, stability, and targeted delivery of diflucortolone valerate to specific skin layers. []
  • Investigating combination therapies: Exploring the efficacy and safety of diflucortolone valerate in combination with other topical agents for treating specific dermatoses could be beneficial. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.